TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE
Description
Chemical Identity and Structural Characteristics
The molecular structure of tris-(4-chlorophenyl)-sulfonium chloride features a pyramidal geometry around the sulfur atom, consistent with the general properties of sulfonium ions. Key structural attributes include:
- Molecular Formula : C₁₈H₁₂Cl₄S
- Molecular Weight : 402.2 g/mol (PubChem) or 402.15 g/mol (ChemicalBook)
- SMILES Notation : C1=CC(=CC=C1S+C3=CC=C(C=C3)Cl)Cl.[Cl⁻]
- InChI Key : WZVFMENTBPLKRY-UHFFFAOYSA-M
The compound’s stability arises from the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the sulfonium center. X-ray crystallographic studies of analogous sulfonium salts confirm distorted tetrahedral coordination around sulfur, with bond angles deviating from ideal sp³ hybridization due to steric and electronic effects.
Table 1: Comparative Molecular Properties
| Property | PubChem | ChemicalBook |
|---|---|---|
| Molecular Formula | C₁₈H₁₂Cl₄S | C₁₈H₁₂Cl₄S |
| Molecular Weight (g/mol) | 402.2 | 402.15 |
| CAS Registry Number | 10354-98-0 | 10354-98-0 |
Historical Development in Sulfonium Salt Chemistry
Sulfonium salts were first synthesized in the early 20th century, with seminal work by Hofmann (1912) demonstrating the reaction of thioethers with alkyl halides. Key milestones include:
Early Syntheses :
Structural Advancements :
Modern Innovations :
Role in Modern Photopolymerization Research
This compound serves as a photoacid generator (PAG) in photopolymerization, where UV irradiation triggers the release of hydrochloric acid (HCl), initiating cationic polymerization.
Mechanism of Action :
- Photoexcitation : Absorption of UV/visible light promotes the sulfonium salt to an excited state.
- Bond Cleavage : Homolytic or heterolytic cleavage of the C–S bond generates acidic species (e.g., H⁺).
- Acid Catalysis : Released protons initiate ring-opening polymerization of epoxides or vinyl ethers.
Applications in Materials Science :
- Microfabrication : Two-photon lithography for 3D microstructures.
- Coatings : High-performance UV-curable coatings with low shrinkage.
- Electronics : Dielectric materials for printed circuit boards.
Table 2: Synthetic Methods for Sulfonium Salts
| Method | Reaction Example | Reference |
|---|---|---|
| Alkylation of Thioethers | (CH₃)₂S + CH₃I → (CH₃)₃S⁺I⁻ | |
| Oxidation of Sulfides | R₂S + Cl₂ → R₂S⁺Cl⁻ | |
| Electrophilic Addition | Ar₂S + ArCl → Ar₃S⁺Cl⁻ |
Properties
CAS No. |
10354-98-0 |
|---|---|
Molecular Formula |
C18H12Cl4S |
Molecular Weight |
402.154 |
IUPAC Name |
tris(4-chlorophenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
InChI Key |
WZVFMENTBPLKRY-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Grignard Formation :
4-Chlorophenyl chloride reacts with magnesium in tetrahydrofuran (THF) to form 4-chlorophenylmagnesium bromide. Excess magnesium (1.1–1.3 equivalents) ensures complete conversion. -
Sulfur Dichloride Addition :
The Grignard reagent is cooled to below -60°C, and sulfur dichloride (0.2–0.4 equivalents per Grignard mole) is added dropwise. Stoichiometric control is critical to minimize byproducts like diaryl sulfides. -
Oxidation and Quenching :
The intermediate sulfoxide is oxidized using hydrogen peroxide or peracids (e.g., trifluoroacetic anhydride) to form the sulfonium ion. The reaction is quenched with water, and the product is isolated via solvent evaporation.
Key Parameters:
-
Temperature : Maintained below 0°C during SCl₂ addition to prevent side reactions.
-
Solvent : THF or diethyl ether for Grignard stability.
Pummerer Reaction and Variants
The Pummerer reaction, traditionally used for sulfoxide transformations, has been adapted for sulfonium salt synthesis. This method leverages electrophilic activation of sulfoxides followed by trapping with chlorinated aryl nucleophiles.
Interrupted Pummerer Approach
-
Sulfoxide Activation :
A sulfoxide (e.g., thianthrene-S-oxide) is treated with triflic anhydride (Tf₂O) to generate a reactive thionium ion intermediate. -
Nucleophilic Attack :
4-Chlorophenyl groups are introduced via electrophilic aromatic substitution (SEAr) with 4-chlorophenylmagnesium bromide or lithium reagents. -
Chloride Incorporation :
The intermediate is quenched with hydrochloric acid to yield the sulfonium chloride.
Optimization Strategies:
-
Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the thionium ion.
-
Solvent Systems : Dichloromethane or toluene improves reaction homogeneity.
Direct Sulfur Monochloride-Mediated Synthesis
Industrial-scale production often employs sulfur monochloride (S₂Cl₂) as a sulfur source due to cost efficiency and scalability.
Reaction Protocol
-
Friedel-Crafts Alkylation :
4-Chlorobenzene reacts with S₂Cl₂ in the presence of aluminum chloride (AlCl₃) at 50–70°C. -
Chlorination :
Chlorine gas is introduced to oxidize the intermediate sulfide to the sulfonium ion. -
Ion Exchange :
The crude sulfonium salt is treated with NaCl to precipitate this compound.
Industrial Considerations:
-
Continuous Flow Reactors : Improve yield (up to 88%) and reduce reaction time.
-
Purification : Ion-exchange resins (e.g., Dowex) remove residual AlCl₃ and byproducts.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Byproduct Formation
Purification Techniques
-
Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes organic impurities.
Emerging Methodologies
Recent advances focus on photoredox catalysis and electrochemical synthesis to reduce reliance on hazardous reagents. For example, visible-light-mediated coupling of 4-chlorophenyl diazonium salts with sulfides shows promise for greener production .
Scientific Research Applications
TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TRIS-(4-CHLOROPHENYL)-SULFONIUM CHLORIDE involves its interaction with molecular targets through its sulfonium ion. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved may include nucleophilic attack, electron transfer, and radical formation.
Comparison with Similar Compounds
Comparison with Similar Sulfonium Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Sulfonium Salts
Key Differences and Implications
Substituent Effects :
- Aryl vs. Alkyl Groups : this compound’s aromatic substituents confer greater thermal stability but reduce solubility in polar solvents compared to trialkyl sulfonium salts like trimethyl sulfonium iodide .
- Electron-Withdrawing Chlorine : The 4-chloro groups enhance electrophilicity, making the compound reactive in nucleophilic substitution or photochemical reactions. This contrasts with unsubstituted benzyl sulfonium salts, which are less reactive .
Counterion Influence: Chloride vs. Triflate: The chloride counterion in this compound limits solubility in organic solvents compared to triflate-based analogs (e.g., diphenyl(4-chlorophenyl)sulfonium triflate), which are widely used in photoresist technologies .
Applications: Fungicidal Activity: Trialkyl sulfonium chlorides (e.g., triethyl sulfonium chloride) exhibit broad-spectrum fungicidal properties, as noted in patents . This compound’s activity is less documented but may leverage aryl chlorine groups for targeted pest control. Biochemical Roles: Unlike S-adenosyl methionine (a biological sulfonium compound critical in methylation reactions), this compound lacks known enzymatic roles but may serve as a synthetic analog in catalysis .
Q & A
Q. Optimization Strategies :
- Adjust stoichiometry to favor sulfonium salt formation over byproducts.
- Monitor ionic chloride content via potentiometric titration to assess purity .
How does the electronic configuration of this compound influence its reactivity in organic synthesis, particularly in nucleophilic substitution reactions?
Advanced Research Focus
The electron-withdrawing chloro groups on the aryl rings stabilize the sulfonium cation, enhancing its electrophilicity. This promotes reactivity in:
- Nucleophilic attacks : The positive sulfur center facilitates SN2 reactions with nucleophiles (e.g., hydroxide ions), forming ylides for epoxidation or cyclopropanation .
- Carbene formation : Over-stabilization may reduce ylide reactivity, leading to competitive pathways (e.g., stilbene formation with p-nitrobenzyl derivatives) .
Q. Methodological Insight :
- Use kinetic studies (e.g., UV-Vis spectroscopy) to track ylide formation rates.
- Compare substituent effects (e.g., nitro vs. chloro groups) to modulate reaction pathways .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify aryl proton environments and confirm sulfonium cation structure .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion ([M]<sup>+</sup>) and detects chloride counterions .
- Ion Chromatography : Quantifies ionic impurities (e.g., residual iodide) post-synthesis .
Validation : Cross-reference with X-ray crystallography for solid-state conformation, if applicable .
In studies reporting contradictory fungicidal efficacy data for this compound, what experimental variables should be critically evaluated to resolve discrepancies?
Advanced Research Focus
Key variables include:
- Pathogen strain specificity : Efficacy varies with fungal species (e.g., Fusarium vs. Aspergillus) due to membrane permeability differences .
- Formulation additives : Adjuvants (e.g., surfactants) may enhance bioavailability but alter ionic strength, affecting stability .
- Environmental factors : pH, humidity, and soil composition modulate degradation rates and bioactive lifetimes .
Q. Resolution Strategies :
- Conduct dose-response assays across multiple isolates.
- Use isothermal titration calorimetry (ITC) to study interactions with fungal cell components .
How can researchers design experiments to elucidate the mode of action of this compound as a fungicide at the molecular level?
Q. Advanced Research Focus
- Proteomic profiling : Identify fungal proteins affected by sulfonium exposure via 2D gel electrophoresis or LC-MS/MS .
- Membrane disruption assays : Measure ion leakage (e.g., K<sup>+</sup> efflux) using fluorescent dyes or atomic absorption spectroscopy .
- Gene knockout studies : Compare wild-type and mutant strains (e.g., efflux pump-deficient fungi) to pinpoint resistance mechanisms .
What strategies are recommended for mitigating side reactions, such as hydrolysis or carbene formation, during the synthesis of this compound derivatives?
Q. Advanced Research Focus
- Hydrolysis control : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize water exposure .
- Carbene suppression : Introduce sterically hindered bases (e.g., DBU) to stabilize ylides without promoting carbene pathways .
- Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Validation : Compare yields under varying base strengths (e.g., NaOH vs. KOH) to optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
